![molecular formula C22H22Cl2N4O2S B2520923 盐酸N-(7-氯-4-甲基苯并[d]噻唑-2-基)-4-氰基-N-(2-吗啉乙基)苯甲酰胺 CAS No. 1216741-34-2](/img/structure/B2520923.png)

盐酸N-(7-氯-4-甲基苯并[d]噻唑-2-基)-4-氰基-N-(2-吗啉乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride" is a chemically synthesized molecule that appears to be related to a class of compounds known for their biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related benzothiazole derivatives and their synthesis, characterization, and biological activities, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves condensation reactions. For instance, N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide (NBTCS) was synthesized through the condensation of 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole in acetone under reflux conditions . Similarly, other benzothiazole derivatives were synthesized by reacting 2-aminobenzothiazole with various reagents like chloroacetylchloride, hydrazine hydrate, and dichloroquinoline . These methods suggest that the compound of interest could also be synthesized through a multi-step reaction involving the condensation of appropriate precursors under controlled conditions.

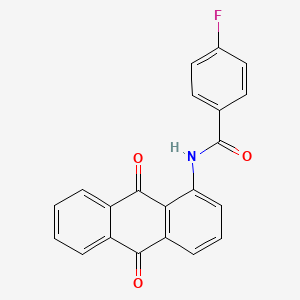

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is often confirmed using spectroscopic techniques such as UV-Vis, IR, 1H- and 13C-NMR spectroscopies, and mass spectrometry . For example, a single crystal X-ray study was reported for a benzothiazole derivative to determine its conformational features . These techniques would likely be applicable in analyzing the molecular structure of "N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride" to confirm its structure and purity.

Chemical Reactions Analysis

The reactivity of benzothiazole derivatives can be inferred from their interactions with metal ions to form complexes, as seen with NBTCS forming complexes with neodymium(III) and thallium(III) . The coordination of the ligand to metal ions through nitrogen and oxygen atoms indicates potential sites of reactivity in the benzothiazole ring that could be explored for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, molar conductance, and elemental composition, are characterized to understand their behavior in biological systems . These properties are crucial for predicting the pharmacokinetic profile of the compounds, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET) . The compounds' activities against various microorganisms and cancer cell lines also provide insights into their potential therapeutic applications .

科学研究应用

合成和生物活性

杂环化学领域的研究已导致合成具有潜在生物活性的新型化合物。例如,已合成与苯二氮卓类、苯并噻唑类和苯甲酰胺类相关的化合物,并对其抗炎、镇痛和抗癌特性进行了评估。这些研究通常涉及分子结构的修饰,以增强对特定受体或酶的生物活性和选择性。

抗炎和镇痛剂:Abu-Hashem 等人(2020 年)的一项研究探索了源自维斯那酮和海林酮的新型杂环化合物的合成,显示出显着的 COX-2 抑制、镇痛和抗炎活性 (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

抗癌活性:Ravinaik 等人 (2021) 设计并合成了 N-(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺,其对几种癌细胞系表现出中等至优异的抗癌活性,表明其作为治疗剂的进一步探索潜力 (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

合成和化学性质

复杂杂环化合物的合成和探索对于开发新药和了解其作用机制至关重要。

合成途径:Kato 等人(1996 年)报道了苯甲酰胺(胃动力药莫沙必利代谢物)的合成和生物活性,突出了合成化学在识别和优化药物代谢物以改善治疗效果中的重要性 (Kato, Morie, & Yoshida, 1996).

缓蚀:Yadav 等人(2016 年)研究了苯并咪唑衍生物作为盐酸中 N80 钢的缓蚀剂,展示了杂环化合物在制药以外的行业(如材料科学)中的应用 (Yadav, Kumar, Purkait, Olasunkanmi, Bahadur, & Ebenso, 2016).

作用机制

Target of Action

Benzothiazole derivatives have been studied for their anti-tubercular activity . The target of these compounds is often the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . The inhibitory concentrations of these molecules have been compared with standard reference drugs, and new benzothiazole derivatives have shown better inhibition potency against M. tuberculosis .

Biochemical Pathways

tuberculosis by inhibiting the function of the DprE1 enzyme .

Result of Action

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of benzothiazole derivatives .

生化分析

Biochemical Properties

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function . These interactions are crucial for understanding the compound’s potential therapeutic effects and its mechanism of action.

Cellular Effects

The effects of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response . Additionally, the compound’s impact on cellular metabolism includes changes in the levels of key metabolites and the activity of metabolic enzymes, which can lead to altered cellular energy balance and growth patterns.

Molecular Mechanism

At the molecular level, N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme activity and subsequent biochemical pathways . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes. These molecular interactions are key to understanding the compound’s therapeutic potential and its effects on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth, differentiation, and survival.

属性

IUPAC Name |

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4O2S.ClH/c1-15-2-7-18(23)20-19(15)25-22(30-20)27(9-8-26-10-12-29-13-11-26)21(28)17-5-3-16(14-24)4-6-17;/h2-7H,8-13H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSHBGYUDBVIMSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=C(C=C4)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22Cl2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2520843.png)

![1-(2-Fluorophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2520845.png)

![2-phenyl-3-(pyridin-4-yl)-5-(3-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2520847.png)

![3-{[4-(Tert-butyl)phenyl]sulfonyl}-2-chloro-4,6-dimethylpyridine](/img/structure/B2520849.png)

![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2520853.png)

![2-[1-[13-[2-(1,3-Dioxoisoindol-2-yl)propanoyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]-1-oxopropan-2-yl]isoindole-1,3-dione](/img/structure/B2520856.png)